5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Overview
Description
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a heterocyclic compound with a unique structure that includes a nitro group, a nitrile group, and a fused isochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by nitration and cyanation reactions to introduce the nitro and nitrile groups, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted isochromene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is not well-studied. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro and nitrile groups can participate in various chemical interactions, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,3-dihydrobenzo[de]isochromene-1,3-dione: Similar structure but with a dione group instead of a nitrile group.
5-Nitro-1,3-dihydrobenzo[de]isoquinoline-1,3-dione: Contains an isoquinoline ring system instead of an isochromene ring.
Uniqueness
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is unique due to the presence of both nitro and nitrile groups in its structure, which can lead to distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-5-11-10-3-1-2-8-6-18-7-9(13(8)10)4-12(11)15(16)17/h1-4H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSOAQCQWVUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C#N)[N+](=O)[O-])CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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